![molecular formula C22H16N2O3 B2851829 (Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide CAS No. 851411-05-7](/img/structure/B2851829.png)
(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide
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Description
(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide, also known as MOC-PH-AA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development.
Scientific Research Applications
Synthesis and Spectral Analysis
This compound has been utilized in the synthesis of novel organic molecules. Its structure allows for ring opening and closure reactions, which are fundamental in creating diverse chemical entities. The spectral data obtained from these processes are crucial for confirming the chemical structure of synthesized compounds and for further quantum studies .
Nonlinear Optical (NLO) Properties
Researchers have explored the NLO properties of this compound due to its potential applications in optical switching and modulation. The compound’s ability to exhibit second hyperpolarizability makes it a candidate for future photonic devices .
Thermodynamic Stability
The thermodynamic parameters of this compound have been calculated, confirming its high stability. This makes it suitable for use in conditions that require thermal resistance, which is beneficial for material science applications .
Antiallergic Activity
In medicinal chemistry, derivatives of this compound have shown promising results as antiallergic agents. They have been synthesized and tested for their efficacy in inhibiting allergic reactions, which could lead to new therapeutic agents .
Anti-Inflammatory Applications
The compound has been part of studies to design inhibitors for inflammatory kinases. These inhibitors have potential applications in treating conditions like obesity, where inflammation plays a significant role .
Photophysical Behavior
The compound’s intricate photophysical behavior has been unraveled, showing potential for applications in fluorescent and phosphorescent materials. Such materials can be used in sensors, imaging, and lighting technologies .
Anti-Fibrotic Activity
There is ongoing research into the anti-fibrotic activity of this compound. Its derivatives are being investigated for their potential to treat fibrotic diseases, which involve the excessive formation of connective tissue .
Oxidation Processes
The compound has been used to study oxidation processes, particularly in the context of synthesizing pyridin-2-yl-methanes. Understanding these processes is essential for developing new synthetic methodologies in organic chemistry .
properties
IUPAC Name |
(Z)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-13-18(23-19(25)12-11-15-7-3-2-4-8-15)24-21-16-9-5-6-10-17(16)27-22(26)20(14)21/h2-13H,1H3,(H,23,24,25)/b12-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPAMMKAUMUIHJ-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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